1-Azido-3-methylbenzene
Overview
Description
1-Azido-3-methylbenzene, also known as 3-Methylphenyl azide, is an organic compound with the molecular formula C₇H₇N₃. It is a derivative of benzene, where an azido group (-N₃) is attached to the third position of the benzene ring, and a methyl group (-CH₃) is attached to the first position. This compound is known for its high reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
The primary target of 1-Azido-3-methylbenzene, also known as 3-Methylphenyl azide Azides are generally known to react with alkynes in a [3+2] cycloaddition to form a 5-membered heterocyclic compound containing three nitrogen atoms, known as a triazole . This reaction is commonly referred to as the Huisgen cycloaddition or “click” reaction .
Mode of Action
The mode of action of this compound involves its azide group, which is highly reactive due to the presence of three nitrogen atoms. The azide group can participate in click reactions with alkynes, forming a triazole ring . This reaction is facilitated by the presence of a copper(I) catalyst .
Biochemical Pathways
The formation of triazoles through click reactions can have significant effects on various biochemical pathways, depending on the specific alkyne involved in the reaction .
Pharmacokinetics
The properties of azides and their reactions suggest that they could potentially be rapidly metabolized and excreted, affecting their bioavailability .
Result of Action
The result of the action of this compound is the formation of a triazole ring when it reacts with an alkyne . This can lead to the creation of complex molecules with potential biological activity. The exact molecular and cellular effects would depend on the specific alkyne involved in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a copper(I) catalyst is necessary for the click reaction to occur . Additionally, the reaction is typically performed in an organic solvent, and the choice of solvent can affect the reaction rate and yield .
Preparation Methods
1-Azido-3-methylbenzene can be synthesized through several methods. One common synthetic route involves the diazotization of 3-methylaniline followed by the substitution of the diazonium group with an azido group. The reaction conditions typically involve the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to yield this compound .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
1-Azido-3-methylbenzene undergoes various chemical reactions, including:
Cycloaddition Reactions: It readily participates in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various substituted benzene derivatives.
The major products formed from these reactions include triazoles, amines, and other substituted benzene compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Azido-3-methylbenzene has several scientific research applications:
Synthesis of Novel Compounds:
Photochemical Reactions: It is used in photochemical studies to investigate the formation of heterocycles, where its photoreaction is observed by X-ray crystallography, IR spectroscopy, and theoretical calculations.
Synthesis of Energetic Materials:
Comparison with Similar Compounds
1-Azido-3-methylbenzene can be compared with other similar compounds, such as:
1-Azido-4-methylbenzene: Similar structure but with the azido group at the fourth position.
1-Azido-2-methylbenzene: Similar structure but with the azido group at the second position.
1-Azido-3-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.
The uniqueness of this compound lies in its specific reactivity and applications in synthesizing triazoles and other heterocycles, making it a valuable compound in chemical research and industrial applications .
Properties
IUPAC Name |
1-azido-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-3-2-4-7(5-6)9-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMGCIOUNQGMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194068 | |
Record name | Benzene, 1-azido-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4113-72-8 | |
Record name | Benzene, 1-azido-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004113728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-azido-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azido-3-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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